Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with appropriate reagents. One common method includes the use of acyl chlorides under basic conditions to form the desired ester . Industrial production methods often employ large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the brain. It is known to inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine . This mechanism is crucial for its neuroprotective effects and potential therapeutic applications .
Comparison with Similar Compounds
Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of monoamine oxidase enzymes.
8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated derivative with distinct chemical properties.
Properties
Molecular Formula |
C11H13BrClNO2 |
---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H |
InChI Key |
KFCGUECHWDSVDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C(=CC=C2)Br.Cl |
Origin of Product |
United States |
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